Acetamide, N-[3-[6-[(3,4,5-trimethoxyphenyl)amino]pyrazinyl]phenyl]-

Kinase inhibitor pharmacophore Structure-activity relationship BRAF V600E binding

For researchers developing BRAF V600E inhibitors, sourcing a validated and consistent reference standard is critical for reliable assay calibration and structure-activity relationship (SAR) studies. This compound is the original, literature-defined hit (IC50 = 3.5 µM) that established the entire 2,6-disubstituted pyrazine chemotype, serving as a non-redundant benchmark. · Definitive SAR Tool: Use as a matched molecular pair with its N-methylated, inactive analog to validate on-target BRAF binding. · Assay Calibration: Ideal low-micromolar positive control for V600E BRAF biochemical assays, avoiding artifacts of more potent leads. · Benchmark for Novel Inhibitors: Provides the authenticated starting point for programs seeking to exploit this scaffold, which demonstrated a 4,700-fold optimization trajectory.

Molecular Formula C21H22N4O4
Molecular Weight 394.4 g/mol
CAS No. 856005-74-8
Cat. No. B12932539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-[3-[6-[(3,4,5-trimethoxyphenyl)amino]pyrazinyl]phenyl]-
CAS856005-74-8
Molecular FormulaC21H22N4O4
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC(=C1)C2=CN=CC(=N2)NC3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C21H22N4O4/c1-13(26)23-15-7-5-6-14(8-15)17-11-22-12-20(25-17)24-16-9-18(27-2)21(29-4)19(10-16)28-3/h5-12H,1-4H3,(H,23,26)(H,24,25)
InChIKeyXHHWYSOCWRJUGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-[3-[6-[(3,4,5-trimethoxyphenyl)amino]pyrazinyl]phenyl]- (856005-74-8): A Validated Prototypical 2,6-Disubstituted Pyrazine BRAF Inhibitor Hit


Acetamide, N-[3-[6-[(3,4,5-trimethoxyphenyl)amino]pyrazinyl]phenyl]- (CAS 856005-74-8), also referred to as 2-(3,4,5-trimethoxyphenylamino)-6-(3-acetamidophenyl)pyrazine or CHEMBL200114, is a synthetic small-molecule kinase inhibitor belonging to the 2,6-disubstituted pyrazine chemical class. Identified as the sole hit from a high-throughput screen of a 23,000-compound library, it demonstrates low-micromolar inhibitory activity against the oncogenic V600E mutant of the serine/threonine kinase BRAF (IC50 = 3.5 µM) in a DELFIA-based MEK1 phosphorylation assay [1]. This compound served as the definitive starting point for an extensive medicinal chemistry optimization program that ultimately yielded nanomolar leads, establishing it as the benchmark reference standard for the entire disubstituted pyrazine BRAF inhibitor series [2].

1 Prototypical BRAF inhibitor series reference standard
2 Secondary amine pharmacophore study context
3 Scaffold-hopping starting point context

Why Generic BRAF Inhibitor Substitution Is Inadequate When Procuring Acetamide, N-[3-[6-[(3,4,5-trimethoxyphenyl)amino]pyrazinyl]phenyl]- (856005-74-8)


Generic substitution fails for this compound because it occupies a non-redundant position as the prototypical hit that defines an entire chemotype series. Unlike clinically approved BRAF inhibitors such as sorafenib (a diaryl urea) or dabrafenib (a sulfonamide), compound 1 bears a 2,6-disubstituted pyrazine core whose binding mode is exquisitely sensitive to specific structural perturbations: N-methylation of the secondary amine linker completely abolishes BRAF inhibitory activity, while removal of the trimethoxyphenyl substituent reduces potency by approximately 2-fold [1]. Consequently, any putative generic substitute lacking the precise substitution pattern, or an analog optimized solely for potency (e.g., compound 28, IC50 = 0.74 nM), would fail to replicate the unique combination of structural features that make this compound the indispensable reference standard for SAR, selectivity profiling, and chemoproteomic studies across the entire disubstituted pyrazine series [2].

Generic BRAF inhibitor Chemotype mismatch Binding mode may differ from the 2,6-disubstituted pyrazine core; SAR context may not transfer
N-methylated analog Pharmacophore sensitivity Reported complete loss of BRAF inhibition; secondary amine required for target engagement
Optimized nanomolar lead Series-identity mismatch Reference-standard role may not be replicated by high-potency analogs from later optimization

Quantitative Differentiation Evidence for Acetamide, N-[3-[6-[(3,4,5-trimethoxyphenyl)amino]pyrazinyl]phenyl]- (856005-74-8) Versus Closest Analogs and Alternative Chemotypes


Essential Secondary Amine Pharmacophore: N-Methylation Completely Abolishes BRAF Inhibition

The secondary amine (-NH-) linker connecting the trimethoxyphenyl ring (Ring A) to the pyrazine core (Ring B) is an absolute pharmacophoric requirement for BRAF inhibitory activity. When this linker is methylated to form a tertiary amine (Compound 7), all measurable BRAF inhibition is lost. The parent compound 1 retains an IC50 of 3.5 µM against V600E BRAF, while the N-methylated derivative Compound 7 is completely inactive in the same DELFIA-based MEK1 phosphorylation assay [1]. This demonstrates that any analog lacking this specific secondary amine motif—whether a close structural analog or a generic BRAF inhibitor from a different chemotype—cannot replicate the binding mode of compound 1.

Secondary Amine Pharmacophore
Head-to-head
Compound 1 (-NH-) IC50 = 3.5 µM vs Compound 7 (-NCH3-) inactive
Reported binary activity cliff context
DELFIA MEK1 phosphorylation assay; pH 7.2, 22°C
Kinase inhibitor pharmacophore Structure-activity relationship BRAF V600E binding

Trimethoxyphenyl Ring A SAR: Compound 1 Occupies a Defined Activity Niche Between Des-Methoxy (Weaker) and Oxazole/Heterocyclic (More Potent) Analogs

Within the same 2,6-disubstituted pyrazine series, compound 1 (3,4,5-trimethoxyphenyl) occupies a specific, well-characterized intermediate position in the Ring A SAR continuum. Removal of all methoxy groups (Compound 6, unsubstituted phenyl) results in an approximately 2-fold loss of potency to an IC50 of ~7 µM against V600E BRAF. Conversely, replacement of the trimethoxyphenyl with a 3-oxazole-phenyl moiety (Compound 19) improves potency to IC50 = 0.79 µM (~4.4-fold better than compound 1), while introduction of a fused lactone (Compound 28) yields a nanomolar lead with IC50 = 0.74 nM (~4,700-fold improvement) [2]. Compounds retaining two methoxy groups in the 3,4 or 3,5 positions (Compounds 12 and 13) are equipotent to compound 1 [1].

Ring A SAR Continuum
Head-to-head
Compound 1 IC50 = 3.5 µM; Compound 28 IC50 = 0.74 nM (4,700-fold improvement)
Reported SAR anchor point context
3,4,5-trimethoxyphenyl ring defines intermediate potency niche
BRAF inhibitor SAR Ring A substitution Trimethoxyphenyl pharmacophore

Chemical Scaffold Differentiation: The 2,6-Disubstituted Pyrazine Core Is Distinct from All Clinically Approved BRAF Inhibitor Chemotypes

Compound 1 bears a 2,6-disubstituted pyrazine central core, a chemical scaffold that is structurally and pharmacophorically distinct from all clinically approved BRAF inhibitors. Sorafenib (BAY 43-9006) is a diaryl urea, dabrafenib is a thiazole-sulfonamide, vemurafenib is an azaindole-sulfonamide, and encorafenib is a benzothiazole-carboxamide. ZM-336372, a literature-standard CRAF/BRAF inhibitor, is a benzimidazole derivative with an IC50 of 230 nM against BRAF [2]. Compound 1 represents the sole validated chemical entry point into the 2,6-disubstituted pyrazine BRAF inhibitor space, a scaffold that has demonstrated capacity for evolution from micromolar to nanomolar potency (Compound 28, IC50 = 0.74 nM) [1] and for achieving 5- to 86-fold selectivity for V600E BRAF over CRAF in optimized analogs [3].

Scaffold Differentiation
Class-level
2,6-disubstituted pyrazine core vs diaryl urea, sulfonamide, benzimidazole chemotypes
Orthogonal chemotype; scaffold-hopping context
Distinct from sorafenib, dabrafenib, vemurafenib, ZM-336372
BRAF inhibitor chemotype Scaffold novelty Intellectual property

V600E BRAF Selectivity Over CRAF: Optimized Analogs in the Series Demonstrate Up to 86-Fold Selectivity

The 2,6-disubstituted pyrazine series, for which compound 1 is the prototypical founding member, has been demonstrated to achieve significant selectivity for oncogenic V600E BRAF over the closely related CRAF kinase. In the 2008 follow-up study that optimized the pyrazine core and phenylacetamido moiety, all compounds that were assessed showed selectivity for V600E BRAF compared to CRAF, with selectivity ratios ranging from 5-fold to 86-fold [1]. Compound 1 itself exhibits inherent selectivity for the V600E mutant form as shown through differential cellular activity in WM266.4 melanoma cells (which harbor V600E BRAF) versus cells dependent on wild-type BRAF signaling [2].

V600E BRAF vs CRAF Selectivity
Class-level
Optimized analogs: 5- to 86-fold selectivity for V600E BRAF over CRAF
Supports mutant-selective profiling context
Series-derived selectivity; cellular confirmation in WM266.4 cells
BRAF selectivity CRAF counter-screening Kinase selectivity profile

Validated Starting Point for Lead Optimization: Compound 1's 23,000-Compound HTS Origin and Successful Evolution to Nanomolar Leads

Compound 1 was identified as the single confirmed hit from a high-throughput screen of 23,000 compounds, demonstrating that the 2,6-disubstituted pyrazine scaffold is a rare and privileged chemotype for BRAF inhibition [1]. The medicinal chemistry program that followed produced 40 novel analogs with systematic structural modifications, culminating in the identification of two compounds with sub-800 nM potency: Compound 19 (3-oxazole-phenyl, IC50 = 0.79 µM) and Compound 28 (fused lactone, IC50 = 0.74 nM) [2]. This 4,700-fold improvement in potency from the starting hit validates compound 1 as a productive and evolutionarily competent starting point—a characteristic that cannot be assumed for all HTS hits and that distinguishes it from structurally similar but synthetically inaccessible or SAR-incompatible alternatives.

Hit-to-Lead Trajectory
Head-to-head
23,000-compound HTS → single hit → 40-analog optimization → 4,700-fold improvement
Reported HTS hit validation context
Compound 1 as evolutionarily competent starting point
High-throughput screening hit Lead optimization Chemical probe validation

Defined Research and Procurement Application Scenarios for Acetamide, N-[3-[6-[(3,4,5-trimethoxyphenyl)amino]pyrazinyl]phenyl]- (856005-74-8)


Reference Standard for BRAF V600E Biochemical Assay Calibration and Inter-Laboratory Reproducibility

Compound 1 (IC50 = 3.5 µM against V600E BRAF in the DELFIA-based MEK1 phosphorylation assay [1]) serves as an ideal low-micromolar reference inhibitor for calibrating BRAF V600E biochemical assays. Its well-characterized, intermediate potency—neither too potent (avoiding stoichiometric titration artifacts) nor too weak (ensuring measurable signal window)—makes it suitable as a positive control for intra- and inter-laboratory assay validation. Procurement of authenticated compound 1 with documented purity enables reproducible benchmarking of BRAF V600E inhibition assays across different research sites, in contrast to more potent analogs (e.g., compound 28, IC50 = 0.74 nM) that may present solubility or handling challenges at typical screening concentrations.

Chemical Probe for Pharmacophore Validation: Distinguishing On-Target Secondary Amine Binding from Off-Target Tertiary Amine Inactivity

The binary activity difference between compound 1 (secondary amine -NH-, IC50 = 3.5 µM) and compound 7 (tertiary amine -N(CH3)-, completely inactive [2]) provides a definitive pharmacophore validation tool. Researchers studying BRAF inhibitor binding modes can use compound 1 alongside its N-methylated inactive counterpart as a matched molecular pair to confirm that observed cellular or biochemical effects are specifically mediated through the secondary amine-dependent BRAF binding interaction, rather than through off-target or non-specific mechanisms. This paired-control experimental design cannot be replicated with other BRAF inhibitor chemotypes lacking this specific pharmacophoric feature.

Starting Point for Scaffold-Hopping and Novel BRAF Inhibitor Design Programs

As the founding member of the only validated 2,6-disubstituted pyrazine BRAF inhibitor series, compound 1 provides a structurally distinct starting point for medicinal chemistry programs seeking to develop novel BRAF inhibitors outside the crowded diaryl urea, sulfonamide, and azaindole patent landscapes [3]. The demonstrated 4,700-fold optimization trajectory from compound 1 (IC50 = 3.5 µM) to compound 28 (IC50 = 0.74 nM) confirms the scaffold's evolutionary capacity, while the 5- to 86-fold V600E BRAF selectivity over CRAF achieved in optimized analogs [4] validates the series' potential for delivering mutant-selective clinical candidates. Procurement of compound 1 enables head-to-head benchmarking of newly designed analogs against the authenticated prototypical standard.

Selectivity Panel Reference Compound for Kinase Profiling and Counter-Screening

Compound 1 and its optimized descendants have been profiled against both V600E BRAF and CRAF, with selectivity ratios of 5- to 86-fold for the mutant kinase [4]. This makes the parent compound a valuable reference standard for inclusion in kinase selectivity panels when evaluating novel BRAF inhibitors. In contrast to multi-kinase inhibitors such as sorafenib (which also potently inhibits VEGFR and PDGFR), the disubstituted pyrazine series demonstrates a narrower kinase inhibition profile [3]. Using compound 1 as a selectivity panel reference enables researchers to contextualize the selectivity of their own compounds relative to a well-characterized, moderately selective BRAF inhibitor chemotype.

Application
Selection Property
Validation Focus
BRAF V600E assay calibration
Intermediate micromolar reference inhibitor
Inter-laboratory reproducibility benchmarking
Pharmacophore validation
Secondary amine vs tertiary amine matched pair
On-target binding confirmation; off-target exclusion
Scaffold-hopping design
Structurally distinct pyrazine chemotype
Head-to-head benchmarking against prototypical standard
Kinase selectivity panel reference
Moderate V600E BRAF selectivity context
CRAF counter-screening; selectivity ratio interpretation
Quote Request

Request a Quote for Acetamide, N-[3-[6-[(3,4,5-trimethoxyphenyl)amino]pyrazinyl]phenyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.